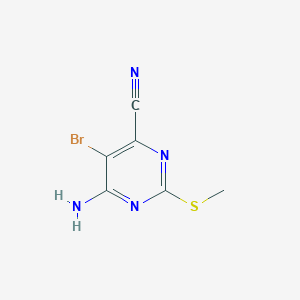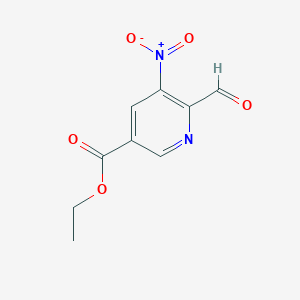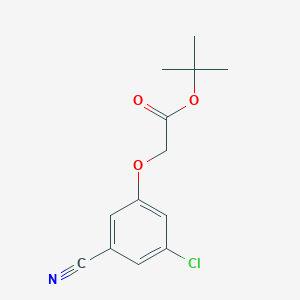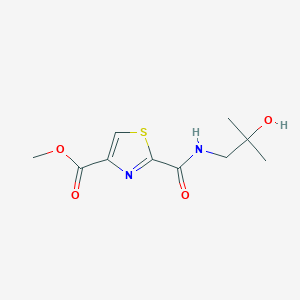
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C6H5BrN4S. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromo-2-(methylthio)pyrimidine-4-carbonitrile with an amino group donor under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxides or sulfones, and the amino group can undergo reduction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Biological Research: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Agrochemicals: It is explored for its potential use in developing new pesticides and herbicides.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile: Lacks the amino group, making it less versatile in biological applications.
6-Amino-2-(methylthio)pyrimidine-4-carbonitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile is unique due to the presence of both the amino and bromine groups, which provide a balance of reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H5BrN4S |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
6-amino-5-bromo-2-methylsulfanylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-10-3(2-8)4(7)5(9)11-6/h1H3,(H2,9,10,11) |
Clave InChI |
BDUDPQJFTROBRK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C(=N1)N)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13915384.png)
![8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13915385.png)

